molecular formula C21H24ClNO B11179438 2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B11179438
M. Wt: 341.9 g/mol
InChI Key: ASWHGGHRNFNUEO-UHFFFAOYSA-N
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Description

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is an organic compound with a complex structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinoline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the quinoline ring system play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its combination of a chloroalkane group and a quinoline ring system. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C21H24ClNO/c1-15-8-7-9-16(12-15)21(4)14-20(2,3)23(19(24)13-22)18-11-6-5-10-17(18)21/h5-12H,13-14H2,1-4H3

InChI Key

ASWHGGHRNFNUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CCl)(C)C)C

Origin of Product

United States

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